
1,2,3-Tri-tert-butylcyclobuta-1,3-diene
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1,2,3-Tri-tert-butylcyclobuta-1,3-diene is a highly substituted cyclobutadiene derivative. Cyclobutadienes are known for their unique structural and electronic properties, making them of significant interest in organic chemistry. The presence of three tert-butyl groups in this compound adds steric bulk, which can influence its reactivity and stability.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 1,2,3-Tri-tert-butylcyclobuta-1,3-diene typically involves the following steps:
Formation of the Cyclobutadiene Ring: The cyclobutadiene ring can be synthesized through various methods, including the dehalogenation of 1,2,3,4-tetrahalocyclobutanes or the ring-closing metathesis of suitable precursors.
Introduction of tert-Butyl Groups: The tert-butyl groups can be introduced via Friedel-Crafts alkylation using tert-butyl chloride and a Lewis acid catalyst such as aluminum chloride.
Industrial Production Methods
Industrial production of this compound is not well-documented, likely due to its specialized applications and the complexity of its synthesis. the methods mentioned above can be scaled up with appropriate modifications to reaction conditions and purification techniques.
Analyse Des Réactions Chimiques
Types of Reactions
1,2,3-Tri-tert-butylcyclobuta-1,3-diene can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can be carried out using hydrogen gas and a palladium catalyst, converting the double bonds to single bonds.
Substitution: Electrophilic substitution reactions can occur at the tert-butyl groups, allowing for further functionalization.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)
Reduction: Hydrogen gas (H2), palladium catalyst (Pd/C)
Substitution: tert-Butyl chloride (t-BuCl), aluminum chloride (AlCl3)
Major Products
Oxidation: Ketones, carboxylic acids
Reduction: Saturated hydrocarbons
Substitution: Functionalized cyclobutadiene derivatives
Applications De Recherche Scientifique
1,2,3-Tri-tert-butylcyclobuta-1,3-diene has several applications in scientific research:
Chemistry: It is used as a model compound to study the reactivity and stability of cyclobutadienes. Its unique structure allows for the exploration of electronic effects and steric hindrance in chemical reactions.
Biology: While direct biological applications are limited, derivatives of cyclobutadienes have been investigated for their potential as enzyme inhibitors and bioactive molecules.
Medicine: Research into cyclobutadiene derivatives has explored their potential as therapeutic agents, particularly in the development of novel drugs with unique mechanisms of action.
Industry: In the industrial sector, cyclobutadiene derivatives are used in the synthesis of advanced materials, including polymers and nanomaterials.
Mécanisme D'action
The mechanism of action of 1,2,3-Tri-tert-butylcyclobuta-1,3-diene involves its ability to participate in various chemical reactions due to the presence of the cyclobutadiene ring and tert-butyl groups. The compound can act as a dienophile in Diels-Alder reactions, forming six-membered rings with conjugated dienes. The steric bulk of the tert-butyl groups can influence the reaction pathways and selectivity.
Comparaison Avec Des Composés Similaires
Similar Compounds
1,2,3,4-Tetra-tert-butylcyclobutadiene: This compound has an additional tert-butyl group, which further increases steric hindrance and affects its reactivity.
Cyclobutadiene: The parent compound without any substituents, known for its high reactivity and instability.
1,2,3-Tri-methylcyclobutadiene: A similar compound with methyl groups instead of tert-butyl groups, offering a comparison of steric effects.
Uniqueness
1,2,3-Tri-tert-butylcyclobuta-1,3-diene is unique due to the presence of three bulky tert-butyl groups, which provide significant steric hindrance and influence its chemical behavior. This makes it a valuable compound for studying the effects of steric bulk on cyclobutadiene reactivity and stability.
Propriétés
Numéro CAS |
51067-53-9 |
|---|---|
Formule moléculaire |
C16H28 |
Poids moléculaire |
220.39 g/mol |
Nom IUPAC |
1,2,3-tritert-butylcyclobuta-1,3-diene |
InChI |
InChI=1S/C16H28/c1-14(2,3)11-10-12(15(4,5)6)13(11)16(7,8)9/h10H,1-9H3 |
Clé InChI |
OPLCGZBUWODHBT-UHFFFAOYSA-N |
SMILES canonique |
CC(C)(C)C1=CC(=C1C(C)(C)C)C(C)(C)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


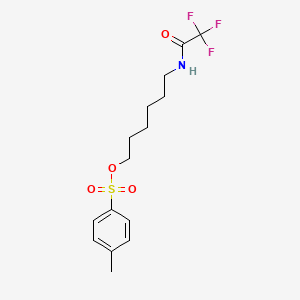
![N-[(3-Chloro-6-oxocyclohexa-2,4-dien-1-ylidene)(phenyl)methyl]glycine](/img/structure/B14663855.png)
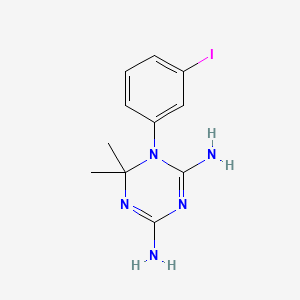
![Dimethyl[(methylsulfanyl)methyl]sulfanium chloride](/img/structure/B14663863.png)


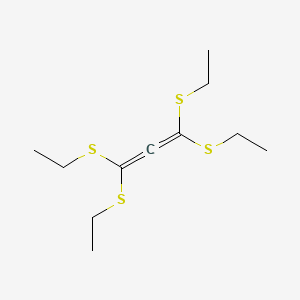
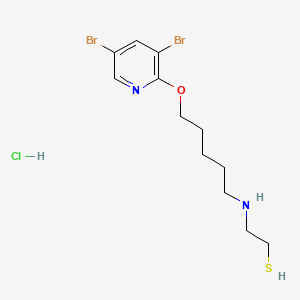
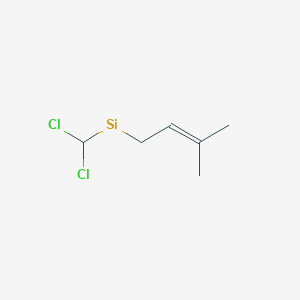


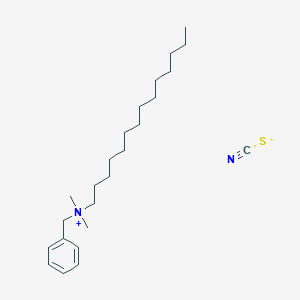

![2,6-Bis[3-(4-azidophenyl)prop-2-en-1-ylidene]-4-hydroxycyclohexan-1-one](/img/structure/B14663926.png)
